molecular formula C10H6BrF3N2O B8411282 4-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

4-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

Cat. No.: B8411282
M. Wt: 307.07 g/mol
InChI Key: JDDSQGPWIJFHKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a bromine atom and a trifluoromethoxyphenyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the bromine atom, trifluoromethoxyphenyl group, and imidazole ring. This combination imparts distinct chemical and biological properties, making it valuable in various research applications .

Properties

Molecular Formula

C10H6BrF3N2O

Molecular Weight

307.07 g/mol

IUPAC Name

4-bromo-1-[4-(trifluoromethoxy)phenyl]imidazole

InChI

InChI=1S/C10H6BrF3N2O/c11-9-5-16(6-15-9)7-1-3-8(4-2-7)17-10(12,13)14/h1-6H

InChI Key

JDDSQGPWIJFHKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=C2)Br)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A round bottom flask was charged with 4-bromoimidazole (1.15 g, 7.81 mmol), CuI (0.07 g, 0.36 mmol), 8-hydroxyquinoline (0.05 g, 0.36 mmol), cesium carbonate (3.39 g, 10.4 mmol) and 4-trifluoromethoxyiodobenzene (1.50 g, 5.21 mmol). A 10:1 mixture of DMF (15 mL) and H2O (1.5 mL) was added to the reaction mixture, and the solution was heated to 130° C. for 4 h. The reaction mixture was then diluted with EtOAc and washed sequentially with H2O, ammonium chloride (NH4Cl, saturated), H2O and sodium bicarbonate (NaHCO3). The organics were dried over MgSO4, filtered and purified by reverse phase column chromatography to give the imidazole (820 mg) as a white solid: mp 139-141° C.; ESIMS m/z 308.0 (M+H).
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
3.39 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
CuI
Quantity
0.07 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

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